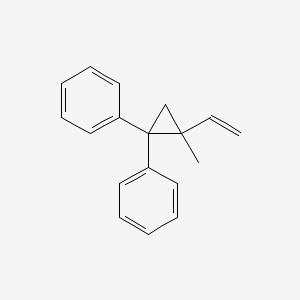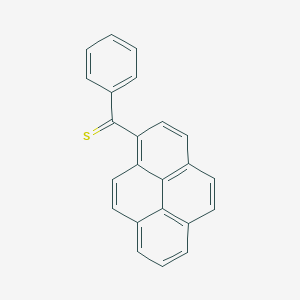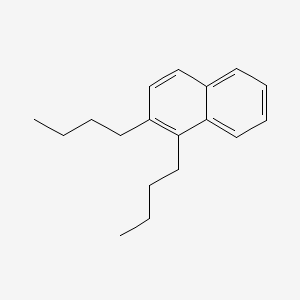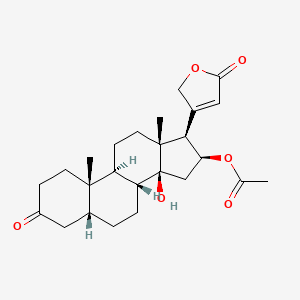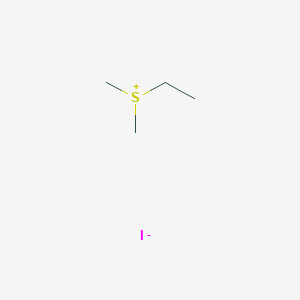
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide is a complex organic compound that features a combination of thiophene, pyrrolidine, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrrolidine intermediates, followed by their coupling through a series of reactions such as alkylation, reduction, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiophene rings may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the alcohol group to an alkane.
Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide involves its interaction with specific molecular targets. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-(Di-2-thienyl)-2-methyl-3-(1-pyrrolidinyl)propanol hydrobromide include other thiophene and pyrrolidine derivatives. These compounds may share structural similarities but differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other compounds and potentially valuable for specialized applications.
Properties
CAS No. |
35929-57-8 |
|---|---|
Molecular Formula |
C16H22BrNOS2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-1-yl-1,1-dithiophen-2-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NOS2.BrH/c1-13(12-17-8-2-3-9-17)16(18,14-6-4-10-19-14)15-7-5-11-20-15;/h4-7,10-11,13,18H,2-3,8-9,12H2,1H3;1H |
InChI Key |
XGKRLWVPPVCLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(C2=CC=CS2)(C3=CC=CS3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


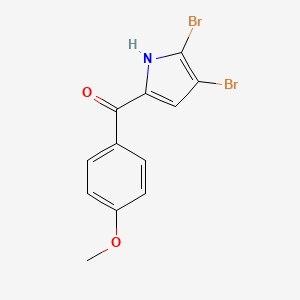
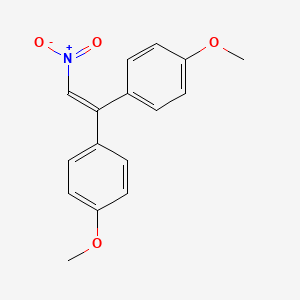
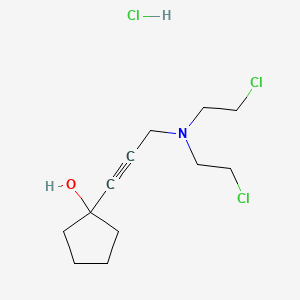
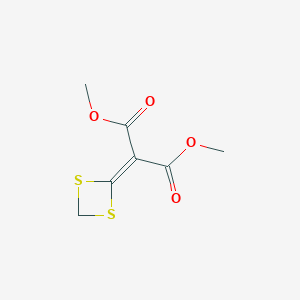
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

